6alpha-Hydroxygermine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

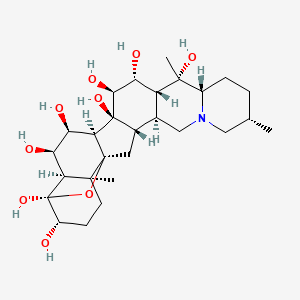

6alpha-Hydroxygermine, also known as Protoverine, is a chemical compound with the molecular formula C27H43NO9 and a molecular weight of 525.6 g/mol . This compound is recognized for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Protoverine involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of Protoverine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Protoverine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of Protoverine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of Protoverine depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which may be useful for various applications .

Aplicaciones Científicas De Investigación

Pharmacological Applications

6alpha-Hydroxygermine has been studied for its potential therapeutic effects, particularly in the context of antibiotic development and cancer treatment.

Antibacterial Activity

Research indicates that modifications of natural compounds like this compound can enhance antibacterial properties. A study on apramycin derivatives, which share structural similarities with germine, demonstrated that specific hydroxyl group configurations significantly influence antibacterial activity against resistant strains of bacteria. The study highlights the importance of structure-activity relationships in designing more effective antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds derived from similar natural products have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins, suggesting a potential role for this compound in cancer therapeutics .

Biochemical Applications

The compound has also been investigated for its biochemical roles, particularly in enzyme interactions and metabolic pathways.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders or enhancing the efficacy of existing treatments .

Bioactive Compound Research

As part of a broader category of bioactive compounds, this compound is being explored for its potential health benefits. Research into similar compounds has shown that they can modulate biological functions such as inflammation and oxidative stress reduction, which are critical in chronic disease management .

Data Tables

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Efficacy Study : A series of experiments tested the antibacterial properties of modified germine derivatives, including this compound. Results indicated a significant increase in activity against multi-drug resistant strains .

- Cancer Cell Line Analysis : In vitro studies on various cancer cell lines (e.g., MDA-MB-231) showed that treatment with this compound resulted in reduced viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

- Metabolic Pathway Modulation : Research on enzyme interactions highlighted how this compound affects specific metabolic pathways, providing insights into its role in metabolic disorders .

Mecanismo De Acción

The mechanism of action of Protoverine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Protoverine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison may focus on aspects such as reactivity, stability, and applications .

List of Similar Compounds:Protoverine stands out due to its specific chemical structure and the range of applications it offers in various scientific fields.

Propiedades

Fórmula molecular |

C27H43NO9 |

|---|---|

Peso molecular |

525.6 g/mol |

Nombre IUPAC |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol |

InChI |

InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27-/m0/s1 |

Clave InChI |

CKJAABZFXLMMCS-ZWVJMGSFSA-N |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)O)(C)O |

SMILES canónico |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |

Sinónimos |

protoverine protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.